molecular formula C12H19NO3 B2434473 tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate CAS No. 2201551-76-8

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate

Cat. No.: B2434473
CAS No.: 2201551-76-8
M. Wt: 225.288
InChI Key: SJFNZDNTKFCWMP-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate (CAS 2201551-76-8) is a high-purity chemical building block featuring the bicyclo[1.1.1]pentane (BCP) scaffold. This compound is primarily valued in medicinal chemistry and drug discovery as a non-classical bioisostere for a para-substituted phenyl ring . Replacing aromatic rings with the BCP motif can significantly improve key drug properties, leading to advanced candidate molecules with better solubility, enhanced metabolic stability, and reduced non-specific binding compared to their benzene-containing analogs . The acetyl group at the [3] position and the Boc-protected amine provide versatile handles for further synthetic elaboration, making this reagent a critical intermediate for constructing novel active pharmaceutical ingredients (APIs) . This product is intended for research applications and is not for human therapeutic or veterinary use.

Properties

IUPAC Name

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(14)11-5-12(6-11,7-11)13-9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFNZDNTKFCWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate serves as a bioisostere for traditional drug scaffolds, particularly in the design of novel pharmaceuticals. Its bicyclic structure offers unique steric and electronic properties that can enhance the pharmacological profile of drug candidates.

Case Studies

  • Bioisosteric Replacement : Research indicates that bicyclo[1.1.1]pentanes can replace aromatic rings in drug molecules, potentially improving their metabolic stability and reducing toxicity . For instance, compounds derived from this bicyclic structure have shown promise in modulating biological activity through enhanced binding affinity to target proteins.
  • Anticancer Activity : Preliminary studies have suggested that derivatives of bicyclo[1.1.1]pentane exhibit cytotoxic effects against certain cancer cell lines, indicating their potential as anticancer agents .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules, leveraging its unique functional groups.

Synthetic Applications

  • Functional Group Transformations : The tert-butyl carbamate moiety allows for selective transformations under mild conditions, facilitating the introduction of various substituents while maintaining the integrity of the bicyclic framework .
  • Synthesis of Peptides and Nucleosides : The compound can be employed in the synthesis of peptide analogs and nucleoside derivatives, which are crucial for developing new therapeutic agents .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

Polymer Chemistry

  • Polymerization Initiators : Compounds with similar structures have been explored as initiators in polymerization reactions, potentially leading to new materials with tailored properties for industrial applications .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryBioisosteric replacements; anticancer activity
Organic SynthesisIntermediate for functional group transformations
Material SciencePotential use as polymerization initiators

Mechanism of Action

The mechanism of action of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with various molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and specificity towards biological targets. The acetyl and carbamate groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate
  • tert-butyl N-(3-aminobicyclo[1.1.1]pentanyl)carbamate

Uniqueness

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to its specific acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the acetyl group can influence the compound’s solubility, stability, and interaction with biological targets .

Biological Activity

Tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate is a synthetic organic compound notable for its unique bicyclic structure, which has implications for its biological activity. This article explores the compound's chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C12_{12}H19_{19}N O3_3
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 2201551-76-8

The compound features a bicyclo[1.1.1]pentane core, which contributes to its rigidity and specificity in biological interactions. The presence of the acetyl group enhances its reactivity profile, allowing for diverse chemical transformations.

The mechanism of action of this compound involves several pathways:

  • Binding Affinity : The rigid bicyclic framework enhances binding affinity to various molecular targets, including enzymes and receptors.
  • Hydrogen Bonding : The acetyl and carbamate groups can participate in hydrogen bonding, modulating the compound's pharmacological effects.
  • Reactivity : The compound can undergo nucleophilic substitution reactions and hydrolysis, leading to active metabolites that may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural features may exhibit significant antimicrobial activity. Studies have shown that bicyclic compounds can disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Its structural components allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation.

Case Study: Structure-Activity Relationship (SAR)

A comparative analysis of related compounds provides insights into the structure-activity relationship (SAR):

Compound NameStructure FeaturesBiological Activity
This compoundAcetyl group enhances reactivityPotential enzyme inhibitor
Tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamateMethylsulfonyl group increases nucleophilicityExhibits significant antimicrobial activity
Tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamateHydroxy group alters solubilityIncreased bioavailability

This table illustrates how different functional groups significantly impact the biological activity of similar compounds.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : Preliminary data suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, indicating potential use in treating inflammatory diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate?

Answer:
The synthesis typically involves condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation between the bicyclo[1.1.1]pentane backbone and the tert-butoxycarbonyl (Boc) protecting group. Key steps include:

  • Boc protection of the amine group to prevent unwanted side reactions.
  • Acetylation at the 3-position of the bicyclo[1.1.1]pentane moiety, often via nucleophilic substitution or esterification.
  • Purification via column chromatography or recrystallization to isolate the product .

Advanced: How can stereochemical integrity be ensured during the synthesis of bicyclo[1.1.1]pentane carbamates?

Answer:
Stereochemical control is critical for bioactive derivatives. Strategies include:

  • Chiral catalysts : Use of enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) during key bond-forming steps.
  • Resolution techniques : Diastereomeric salt formation or chiral chromatography to separate enantiomers.
  • X-ray crystallography : To confirm absolute configuration post-synthesis, as demonstrated in studies on tert-butyl carbamate derivatives with rigid bicyclic systems .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Standard characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm structure and purity (e.g., tert-butyl protons at ~1.4 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Infrared (IR) spectroscopy : To identify carbamate C=O stretches (~1700 cm1^{-1}).
  • Reference databases : Cross-validate spectral data with NIST Chemistry WebBook or PubChem entries .

Advanced: How can computational tools optimize reaction pathways for bicyclo[1.1.1]pentane derivatives?

Answer:
AI-driven platforms (e.g., Template_relevance models ) predict feasible routes by mining reaction databases like Reaxys or Pistachio. For example:

  • Retrosynthetic analysis : Identifies precursors such as bicyclo[1.1.1]pentane-1-carboxylic acid derivatives.
  • Transition-state modeling : DFT calculations to assess activation energies for ring-opening or acetylation steps.
  • Stereoelectronic effects : Predict regioselectivity in reactions involving strained bicyclic systems .

Basic: What stability considerations apply to this compound during storage?

Answer:

  • Moisture sensitivity : Store under inert gas (N2_2/Ar) in airtight containers to prevent Boc-group hydrolysis.
  • Temperature : Long-term storage at –20°C recommended; avoid exposure to heat (>40°C) to prevent decomposition.
  • Light sensitivity : Amber glassware to minimize photodegradation, as observed in related carbamates .

Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?

Answer:

  • Multi-technique validation : Combine NMR, MS, and IR with solid-state analysis (e.g., X-ray crystallography) for unambiguous assignment.
  • Solvent effects : Re-run computational models (e.g., Gaussian) with explicit solvent parameters to match experimental conditions.
  • Database cross-referencing : Use PubChem or NIST entries for benchmark data on analogous bicyclo[1.1.1]pentane carbamates .

Basic: What are the ecological implications of handling this compound?

Answer:
While ecotoxicity data are limited for this specific derivative, general precautions include:

  • Waste disposal : Treat as hazardous waste via licensed facilities to prevent soil/water contamination.
  • Biodegradability screening : Use OECD 301/302 guidelines to assess persistence if environmental release is possible .

Advanced: What strategies mitigate side reactions during functionalization of the bicyclo[1.1.1]pentane core?

Answer:

  • Protecting group optimization : Use orthogonal groups (e.g., Fmoc) to selectively mask reactive sites.
  • Low-temperature reactions : Reduce thermal degradation during acetylation or Boc deprotection.
  • Additive screening : Catalytic DMAP (4-dimethylaminopyridine) or molecular sieves to enhance reaction efficiency .

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